Dibromobis(tributylphosphine)nickel(II)
Description
Structure
3D Structure of Parent
Properties
CAS No. |
15242-92-9 |
|---|---|
Molecular Formula |
C24H56Br2NiP2+2 |
Molecular Weight |
625.1 g/mol |
IUPAC Name |
dibromonickel;tributylphosphanium |
InChI |
InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |
InChI Key |
JRHYDBOXJQOUJY-UHFFFAOYSA-N |
SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br |
Canonical SMILES |
CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.[Ni](Br)Br |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dibromobis Tributylphosphine Nickel Ii
General Synthetic Routes for Dibromobis(phosphine)nickel(II) Complexes
The most conventional and widely adopted method for synthesizing dibromobis(phosphine)nickel(II) complexes involves the direct reaction of a nickel(II) bromide salt with a phosphine (B1218219) ligand. Typically, hydrated nickel(II) bromide (NiBr₂·nH₂O) is treated with two equivalents of the desired phosphine ligand (PR₃) in a suitable solvent. sut.ac.th This straightforward approach facilitates the displacement of water molecules from the nickel coordination sphere by the bulkier and stronger field phosphine ligands.
The general reaction can be represented as: NiBr₂·nH₂O + 2 PR₃ → NiBr₂(PR₃)₂ + n H₂O
This method is applicable to a wide range of phosphine ligands, including both arylphosphines like triphenylphosphine (B44618) (PPh₃) and alkylphosphines such as tributylphosphine (B147548) (PBu₃). The choice of solvent is crucial and often depends on the solubility of the nickel salt and the phosphine ligand. Alcohols, such as 2-propanol or ethanol, and glacial acetic acid are commonly employed as reaction media. sut.ac.thwikipedia.org The reaction often proceeds at elevated temperatures to ensure the dissolution of reactants and to drive the complexation to completion. youtube.com
Specific Synthetic Protocols for Dibromobis(tributylphosphine)nickel(II) and Analogues
While specific protocols for dibromobis(tributylphosphine)nickel(II) are less commonly detailed in introductory literature compared to its triphenylphosphine analogue, the synthesis follows the general route. A typical procedure would involve dissolving hydrated nickel(II) bromide in a boiling alcohol, to which a solution of tributylphosphine in the same solvent is added.
For the well-documented analogue, dibromobis(triphenylphosphine)nickel(II), a common protocol involves dissolving nickel bromide trihydrate in boiling 2-propanol. sut.ac.th A separate solution of triphenylphosphine (two molar equivalents) is also prepared in boiling 2-propanol. The phosphine solution is then added to the nickel salt solution, leading to the precipitation of the desired complex upon cooling. A similar procedure is used for the dichloro-analogue, where nickel(II) chloride hexahydrate is reacted with triphenylphosphine in glacial acetic acid or alcohol. wikipedia.orgyoutube.com
The following table outlines a representative synthetic protocol adapted for the tributylphosphine ligand based on established methods for analogous compounds.
| Step | Procedure | Purpose |
| 1 | Dissolve hydrated nickel(II) bromide (e.g., NiBr₂·3H₂O) in a minimal amount of hot 2-propanol. | To prepare a solution of the nickel precursor. |
| 2 | In a separate flask, dissolve two molar equivalents of tributylphosphine in hot 2-propanol. | To prepare a solution of the ligand. |
| 3 | Slowly add the tributylphosphine solution to the stirring nickel bromide solution. | To initiate the complexation reaction. |
| 4 | Continue heating and stirring the mixture for a specified period (e.g., 15-30 minutes) to ensure complete reaction. | To drive the reaction to completion. |
| 5 | Allow the mixture to cool to room temperature, and then potentially in an ice bath. | To induce crystallization/precipitation of the product. |
| 6 | Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. | To isolate and purify the final complex. |
Influence of Reaction Conditions on Product Formation and Yield
Solvent: The choice of solvent is critical. For instance, in the synthesis of dichlorobis(triphenylphosphine)nickel(II), using chlorinated solvents for crystallization can cause a conversion from the tetrahedral isomer to the square planar isomer. wikipedia.org The solvent must be capable of dissolving both the nickel salt and the phosphine ligand, at least at elevated temperatures. youtube.com
Temperature: Reactions are typically conducted at the boiling point of the chosen solvent to increase reaction rates and solubility. sut.ac.thyoutube.com However, the cooling process is equally important, as a slow cooling rate can promote the formation of larger, purer crystals.
Stoichiometry: A 2:1 molar ratio of phosphine ligand to nickel salt is standard. sut.ac.th Using a significant excess of the phosphine ligand could potentially lead to the formation of complexes with higher coordination numbers or different stoichiometries, though for bulky ligands like tributylphosphine, the formation of NiBr₂(PBu₃)₂ is sterically favored.
Atmosphere: While many syntheses can be performed in air, sensitive phosphine ligands or the desire for very high purity products may necessitate the use of an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine.
The final yield can be affected by all these factors. For example, a 57% yield was reported for dichlorobis(triphenylphosphine)nickel(II) prepared in glacial acetic acid, where the product crystallized upon cooling. youtube.com
Precursor Compounds and Ligand Accessibility for Tributylphosphine-Nickel(II) Systems
The primary precursors for the synthesis of dibromobis(tributylphosphine)nickel(II) are a nickel(II) source and the tributylphosphine ligand.
Nickel(II) Source: The most common and accessible precursors are hydrated nickel(II) halides. Nickel(II) bromide trihydrate (NiBr₂·3H₂O) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O) are commercially available, relatively inexpensive, and stable crystalline solids. sut.ac.thwikipedia.org Anhydrous nickel halides can also be used but are more hygroscopic and require more stringent handling conditions.
Tributylphosphine Ligand: Tributylphosphine (P(C₄H₉)₃) is a common trialkylphosphine. It is a liquid at room temperature and is known for its strong Lewis basicity and steric bulk compared to smaller alkylphosphines. As a trialkylphosphine, it is susceptible to oxidation and should be handled under an inert atmosphere for best results. Its accessibility and reactivity make it a staple ligand in coordination chemistry and catalysis.
The combination of a readily available nickel salt and the phosphine ligand makes the synthesis of these types of complexes a common procedure in inorganic chemistry.
Comparative Analysis of Synthetic Strategies for Dihalo-bis(phosphine)nickel(II) Complexes (e.g., dibromo vs. dichloro variants)
The synthetic strategies for dibromo- and dichloro-bis(phosphine)nickel(II) complexes are highly analogous, primarily differing in the choice of the nickel halide precursor. However, the nature of the halide can influence the properties and sometimes the preferred geometry of the final complex.
The halide affinity in chloroform (B151607) for related [Ni(P-P)X₂] complexes was determined to be Cl > Br > I. semanticscholar.org This suggests that the nickel-chloride bond is generally stronger than the nickel-bromide bond, which could be reflected in the reactivity and stability of the complexes.
The table below provides a comparative analysis of the synthetic aspects for dibromo- versus dichloro-bis(tributylphosphine)nickel(II).
| Feature | Dibromo Variant (NiBr₂(PBu₃)₂) | Dichloro Variant (NiCl₂(PBu₃)₂) |
| Nickel Precursor | Nickel(II) bromide (e.g., NiBr₂ or NiBr₂·3H₂O) | Nickel(II) chloride (e.g., NiCl₂ or NiCl₂·6H₂O) wikipedia.org |
| General Method | Reaction of the nickel salt with 2 equivalents of PBu₃ in a suitable solvent. sut.ac.th | Reaction of the nickel salt with 2 equivalents of PBu₃ in a suitable solvent. wikipedia.org |
| Typical Solvents | Alcohols (e.g., 2-propanol), glacial acetic acid. sut.ac.th | Alcohols, glacial acetic acid. wikipedia.orgyoutube.com |
| Product Geometry | Typically tetrahedral, influenced by the steric bulk of the tributylphosphine ligands and the bromide ions. | Can exist as tetrahedral or square planar isomers, or an equilibrium between them. wikipedia.org The smaller size of the chloride ligand compared to bromide may allow for easier adoption of a square planar geometry. |
| Product Color | Often green or blue for tetrahedral Ni(II) complexes. sut.ac.th | Can be blue/green (tetrahedral) or red/orange/yellow (square planar). wikipedia.org |
Advanced Structural Elucidation and Stereochemical Investigations of Dibromobis Tributylphosphine Nickel Ii
Spectroscopic Characterization Techniques in the Analysis of the Chemical Compound
Spectroscopic methods are indispensable for determining the bonding, solution-state structure, and electronic properties of Dibromobis(tributylphosphine)nickel(II). Each technique provides a unique insight into the molecule's characteristics.
Vibrational Spectroscopy (Infrared and Far-Infrared) for Bonding Analysis
Vibrational spectroscopy, encompassing both mid- and far-infrared regions, is a powerful tool for probing the bonding within Dibromobis(tributylphosphine)nickel(II). The analysis of vibrational frequencies confirms the coordination of the tributylphosphine (B147548) ligands to the nickel center and provides direct information about the metal-ligand bonds.
In the mid-infrared spectrum, the coordination of tributylphosphine ligands is confirmed by shifts in the C-H stretching and bending frequencies of the butyl groups compared to the free ligand. However, the most diagnostic information comes from the far-infrared region, where the low-frequency vibrations corresponding to the Ni-P and Ni-Br stretching modes are observed. These bands are direct indicators of the bond strength and coordination geometry.
Table 1: Key Far-Infrared Vibrational Frequencies for Ni(II) Dibromodiphosphine Analogues This table is generated based on data for analogous compounds, as specific data for the tributylphosphine derivative was not available in the provided sources.
| Compound | ν(Ni-Br) (cm⁻¹) | ν(Ni-P) (cm⁻¹) | Reference |
| NiBr₂(PPh₃)₂ | 250-300 | Not specified | researchgate.net |
| NiBr₂(PCy₃)₂ | 200-250 | Not specified | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy, particularly ¹H and ³¹P NMR, is fundamental for determining the structure of the complex in solution. The observed NMR spectrum is highly dependent on the electronic state of the nickel(II) center. As a d⁸ metal ion, Dibromobis(tributylphosphine)nickel(II) can exist in two distinct geometric and magnetic forms: a diamagnetic square planar configuration or a paramagnetic tetrahedral configuration.
If the complex adopts a diamagnetic, square planar geometry in solution, sharp signals are expected in both ¹H and ³¹P NMR spectra. In the ¹H NMR spectrum, the signals for the butyl protons would show shifts and potentially more complex splitting patterns upon coordination, compared to free tributylphosphine. chemicalbook.com In the ³¹P{¹H} NMR spectrum, a single resonance would be expected, with a coordination-induced shift from the value of the free ligand.
Conversely, if the complex is paramagnetic (tetrahedral), the NMR signals would be significantly broadened and shifted due to the influence of the unpaired electrons. nih.gov In some cases, the resonances can become so broad that they are not observed at all at room temperature. nih.gov For instance, a related maroon-colored complex, [NiBr₂(dtbpe)], is known to be paramagnetic and does not show a ³¹P{¹H} NMR resonance in solution at room temperature. nih.govresearchgate.net The observation, or lack thereof, of a sharp ³¹P NMR signal is therefore a key diagnostic tool to infer the solution-state geometry and magnetic properties of Dibromobis(tributylphosphine)nickel(II).
Table 2: Representative ³¹P NMR Chemical Shifts for Ni(II)-Phosphine Complexes This table provides context on typical chemical shifts for related compounds.
| Compound | Solvent | ³¹P{¹H} Chemical Shift (δ, ppm) | Reference |
| NiCl₂(dppe) | Not specified | 54.9 | ubc.ca |
| NiBr₂(dppe) | Not specified | 63.4 | ubc.ca |
| NiI₂(dppe) | Not specified | 75.3 | ubc.ca |
Electronic Spectroscopy (UV-Visible) for Ligand Field Transitions and Electronic States
Electronic or UV-Visible absorption spectroscopy probes the d-d electronic transitions of the nickel(II) center. The energy and intensity of these transitions are highly sensitive to the coordination geometry and the strength of the ligand field imposed by the bromide and tributylphosphine ligands. ijsdr.org
Square planar (diamagnetic, S=0) and tetrahedral (paramagnetic, S=1) Ni(II) complexes have distinct electronic spectra. Tetrahedral complexes typically exhibit moderately intense absorption bands in the visible and near-infrared regions, corresponding to spin-allowed d-d transitions. tci-thaijo.org For example, the analogous tetrahedral complex [NiI₂(PPh₃)₂] shows transitions assigned to ³A₂ → ³T₁(F) and ³T₁(P) → ³T₁(F). tci-thaijo.org
Square planar complexes, on the other hand, often display a series of weaker bands at higher energy. The relative energies of the d-orbitals are dependent on the specific ligands. The position of bromide in the spectrochemical series suggests it is a weaker field ligand than tributylphosphine. In related Ni(II) dihalide systems, the ligand field transitions for bromide complexes are observed at lower energy (red-shifted) compared to their chloride counterparts, which is consistent with the relative field strengths of the halides. nih.gov Analysis of these ligand field bands allows for the direct experimental determination of ligand field splitting parameters, which are correlated with the electrochemical properties of the complex. nih.gov
Mass Spectrometry (e.g., ESI HRMS, MALDI MS) for Molecular Identity and Fragmentation Patterns
High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to confirm the molecular weight and elemental composition of Dibromobis(tributylphosphine)nickel(II). The technique also provides valuable structural information through the analysis of fragmentation patterns. uvic.ca
In a typical positive-ion ESI-MS experiment, the complex is expected to be observed as a protonated molecular ion [M+H]⁺ or as an adduct with other cations present in the solvent. A primary fragmentation pathway for such complexes involves the sequential loss of the neutral tributylphosphine ligands or the bromide ligands. nsf.gov The fragmentation behavior of the phosphine (B1218219) ligands themselves can involve hetero- and homolytic cleavages, as well as McLafferty-type rearrangements. acs.orgnih.gov
Analysis of the isotopic pattern of the molecular ion peak is crucial for confirmation. Nickel has several stable isotopes (⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, ⁶⁴Ni) and bromine has two (⁷⁹Br, ⁸¹Br), resulting in a highly characteristic and complex isotopic signature that can be matched with theoretical predictions to verify the compound's identity.
Table 3: Predicted m/z Values for Key Ions in ESI-MS of NiBr₂(PBu₃)₂ Calculated for the most abundant isotopes: ⁵⁸Ni, ⁷⁹Br, ¹²C, ¹H, ³¹P.
| Ion Formula | Description | Calculated m/z |
| [C₂₄H₅₄Br₂NiP₂]⁺ | Molecular Ion [M]⁺ | 623.08 |
| [C₂₄H₅₅Br₂NiP₂]⁺ | Protonated Molecular Ion [M+H]⁺ | 624.09 |
| [C₁₂H₂₇Br₂NiP]⁺ | Fragment after loss of one PBu₃ ligand [M-PBu₃]⁺ | 421.88 |
| [C₂₄H₅₄BrNiP₂]⁺ | Fragment after loss of one Br ligand [M-Br]⁺ | 544.18 |
Solid-State Structural Determination via X-ray Diffraction Crystallography
Crystal and Molecular Structure of Dibromobis(tributylphosphine)nickel(II) Analogues
The solid-state structure of four-coordinate Ni(II) phosphine dihalide complexes is highly sensitive to a subtle balance between electronic and steric factors. wikipedia.org The electronic preference of the d⁸ Ni(II) ion is for a square planar geometry, which maximizes ligand field stabilization energy. However, steric repulsion between bulky ligands, such as tributylphosphine, can force the complex into a tetrahedral geometry to minimize these unfavorable interactions.
Studies on closely related analogues reveal this dichotomy:
Dibromobis(triphenylphosphine)nickel(II), NiBr₂(PPh₃)₂ : This complex crystallizes in a distorted tetrahedral geometry. The distortion is significant, with the Br-Ni-Br angle opening up to 126° to relieve steric strain between the bulky phosphine ligands. The Ni-Br and Ni-P bond lengths are 2.34 Å and 2.33 Å, respectively. rsc.org
Dibromobis(tribenzylphosphine)nickel(II), NiBr₂(P(CH₂Ph)₃)₂ : In contrast, this complex adopts a trans-square-planar configuration in the solid state. The structure contains two independent molecules in the asymmetric unit with slightly different bond lengths, averaging around Ni-Br ≈ 2.31 Å and Ni-P ≈ 2.28 Å.
This structural divergence highlights the fine energetic balance between the two possible geometries. The tributylphosphine ligand is sterically demanding, similar to triphenylphosphine (B44618), which might suggest a preference for a tetrahedral structure. However, it also possesses different electronic properties. The precise solid-state structure of Dibromobis(tributylphosphine)nickel(II) would therefore provide critical insight into the interplay of these competing effects.
Table 4: Comparative Crystallographic Data for Ni(II) Dibromodiphosphine Analogues
| Parameter | NiBr₂(PPh₃)₂ rsc.org | NiBr₂(P(CH₂Ph)₃)₂ | NiBr(NO)(PPh₃)₂ nih.govresearchgate.net |
| Geometry | Distorted Tetrahedral | trans-Square Planar | Distorted Tetrahedral |
| Crystal System | Monoclinic | Not specified | Triclinic |
| Space Group | P2₁/n | Not specified | P1 |
| Ni-Br Bond (Å) | 2.34 | 2.342, 2.280 | 2.398 |
| Ni-P Bond (Å) | 2.33 | 2.203, 2.348 | 2.242, 2.258 |
| P-Ni-P Angle (°) | Not specified | 180 (trans) | 121.6 |
| Br-Ni-Br Angle (°) | 126 | 180 (trans) | N/A |
Analysis of Coordination Geometry Around the Nickel(II) Center (e.g., Tetrahedral Distortions, Square Planar Considerations, Octahedral)
Four-coordinate nickel(II) complexes, with a d⁸ electron configuration, can adopt either a square planar or a tetrahedral geometry. Square planar geometry is favored by strong-field ligands and typically results in a low-spin, diamagnetic complex. Conversely, tetrahedral geometry is common for complexes with weak-field ligands or sterically bulky ligands, leading to a high-spin, paramagnetic state. researchgate.netchegg.com
The tributylphosphine (PBu₃) ligand is considered sterically demanding due to the flexible and space-filling nature of the n-butyl groups. In complexes of the type NiX₂(PR₃)₂, where R is an alkyl or aryl group, significant steric hindrance between the two phosphine ligands and the two halide ligands generally precludes the adoption of a planar geometry. wikipedia.org For the closely related compound, dibromobis(triphenylphosphine)nickel(II), X-ray crystallography has confirmed a distorted tetrahedral coordination around the nickel(II) center. rsc.org Given that tributylphosphine has a comparable, if not greater, steric cone angle than triphenylphosphine, it is highly probable that dibromobis(tributylphosphine)nickel(II) also adopts a tetrahedral geometry. This tetrahedral structure would be expected to show some distortion from the ideal 109.5° bond angles due to steric repulsions between the bulky tributylphosphine ligands and the bromide ions.
Interatomic Bond Lengths and Angles Analysis (Ni-Br, Ni-P, P-C)
Without a definitive crystal structure for dibromobis(tributylphosphine)nickel(II), precise interatomic bond lengths and angles cannot be reported. However, values can be estimated by comparison with structurally characterized analogs. For the distorted tetrahedral complex, dibromobis(triphenylphosphine)nickel(II), the observed bond lengths are approximately 2.34 Å for Ni-Br and 2.33 Å for Ni-P. rsc.org The key bond angle, Br-Ni-Br, is significantly distorted from the ideal tetrahedral angle to about 126°, a consequence of electrostatic repulsion between the bromide ligands. rsc.org
For dibromobis(tributylphosphine)nickel(II), similar values would be anticipated. The Ni-P and Ni-Br bond lengths would reflect the covalent radii of the atoms and the steric pressures within the molecule. The P-C bond lengths within the tributylphosphine ligand are expected to be consistent with typical phosphorus-carbon single bonds, generally in the range of 1.84-1.87 Å.
Table 1: Expected Interatomic Bond Distances and Angles for Tetrahedral Dibromobis(tributylphosphine)nickel(II) Based on Analogs
| Bond/Angle | Expected Value Range | Analog Compound Reference |
| Ni-Br Distance | ~ 2.34 Å | Dibromobis(triphenylphosphine)nickel(II) rsc.org |
| Ni-P Distance | ~ 2.33 Å | Dibromobis(triphenylphosphine)nickel(II) rsc.org |
| P-C Distance | 1.84 - 1.87 Å | Dibromobis(tribenzylphosphine)nickel(II) nih.gov |
| ∠ Br-Ni-Br | ~ 126° | Dibromobis(triphenylphosphine)nickel(II) rsc.org |
| ∠ P-Ni-P | < 109.5° | Inferred from steric considerations |
| ∠ Br-Ni-P | ~ 109.5° | Inferred from general tetrahedral geometry |
Note: This table is predictive and based on data from analogous compounds. Specific experimental values for the title compound are not available.
Assessment of Supramolecular Interactions in the Solid State
Supramolecular interactions are non-covalent forces, including hydrogen bonding and van der Waals forces, that dictate the packing of molecules in the crystal lattice. In phosphine complexes containing aromatic rings, such as triphenylphosphine derivatives, C-H···π interactions and phenyl embraces can play a significant role in the solid-state architecture. wikipedia.org
For dibromobis(tributylphosphine)nickel(II), the ligands lack aromatic systems, precluding such π-interactions. The supramolecular structure would be primarily governed by weaker van der Waals forces between the alkyl chains of the tributylphosphine ligands on adjacent molecules. The flexible butyl chains would likely interdigitate to maximize packing efficiency. It is also possible that weak C-H···Br hydrogen bonds could exist between the hydrogen atoms on the butyl chains and the bromide ligands of neighboring complexes, a phenomenon observed in similar halide-containing structures. researchgate.netresearchgate.net A definitive analysis of these interactions would require crystallographic data.
Magnetic Susceptibility Studies and Spin State Determination of Nickel(II) in the Chemical Compound
The magnetic properties of a nickel(II) complex are directly correlated with its coordination geometry. Tetrahedral Ni(II) complexes have two unpaired electrons (a high-spin, S=1 state) and are therefore paramagnetic. chegg.com Square planar Ni(II) complexes have all electrons paired (a low-spin, S=0 state) and are diamagnetic. researchgate.net
Magnetic susceptibility measurements provide an experimental value for the effective magnetic moment (μ_eff), which can be used to determine the number of unpaired electrons. For high-spin tetrahedral Ni(II) complexes, the expected spin-only magnetic moment is approximately 2.83 Bohr magnetons (B.M.), with experimental values typically falling in the range of 2.9 to 3.4 B.M. due to orbital contributions. chegg.com
While specific magnetic susceptibility data for dibromobis(tributylphosphine)nickel(II) have not been located, its presumed tetrahedral geometry, driven by the steric bulk of the PBu₃ ligands, strongly implies a high-spin d⁸ configuration. Therefore, the compound is expected to be paramagnetic with a magnetic moment in the typical range for tetrahedral nickel(II). This aligns with data for analogous complexes like NiCl₂(PPh₃)₂, which is paramagnetic with a magnetic moment of ~3.2 B.M., consistent with a tetrahedral structure. chegg.com
Mechanistic Insights into the Reactivity and Catalytic Activity of Dibromobis Tributylphosphine Nickel Ii
Dibromobis(tributylphosphine)nickel(II) as a Precatalyst in Transition Metal Catalysis
Dibromobis(tributylphosphine)nickel(II), with the formula NiBr₂(PBu₃)₂, serves as a crucial and versatile precatalyst in a wide array of transition metal-catalyzed reactions. As a Ni(II) complex, it is relatively stable and easier to handle in air compared to the highly reactive and oxygen-sensitive Ni(0) species that are often the true catalytic agents. researchgate.netsci-hub.se The fundamental role of NiBr₂(PBu₃)₂ as a precatalyst is to provide a reliable source of a catalytically active, low-valent nickel species, typically Ni(0), under the reaction conditions.
The activation of this precatalyst generally involves an in-situ reduction from the Ni(II) oxidation state to the Ni(0) state. This reduction can be accomplished by various reagents present in the reaction mixture, such as organometallic reagents (e.g., Grignard reagents, organozincs), metallic reducing agents (e.g., zinc, manganese), or electrochemical methods. oaepublish.comnih.gov Once the Ni(0) species, L₂Ni(0) (where L is tributylphosphine), is generated, it can enter the catalytic cycle.
The tributylphosphine (B147548) ligands play a significant role in modulating the properties of the nickel center. They influence the catalyst's solubility, stability, and reactivity. The steric bulk and electron-donating nature of the tributylphosphine ligands affect the coordination environment of the nickel, which in turn dictates the efficiency and selectivity of subsequent elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net The facile accessibility of various oxidation states, from Ni(0) to Ni(IV), is a hallmark of nickel chemistry, enabling unique reaction pathways that are sometimes inaccessible to other metals like palladium. sci-hub.se
Catalytic Applications in Carbon-Carbon Bond Forming Reactions
The catalytic activity of systems derived from Dibromobis(tributylphosphine)nickel(II) is most prominently featured in the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.
Cross-Coupling Reactions (e.g., Kumada Cross-Coupling, Wenkert Arylations)
Nickel-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. The Kumada cross-coupling, which pairs an organomagnesium reagent (Grignard reagent) with an organic halide, was one of the first transition-metal-catalyzed cross-coupling reactions developed. organic-chemistry.org Systems utilizing Dibromobis(tributylphosphine)nickel(II) as a precatalyst are effective for this transformation. The catalytic cycle typically begins with the in-situ reduction of the Ni(II) precatalyst by the Grignard reagent to a Ni(0) species. This is followed by oxidative addition of the organic halide to the Ni(0) center, transmetalation with the Grignard reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. researchgate.netorganic-chemistry.org
The use of nickel catalysts like those derived from NiBr₂(PBu₃)₂ offers advantages over palladium, including lower cost and unique reactivity, particularly with less reactive electrophiles like aryl chlorides or sterically hindered substrates. researchgate.netnih.govnih.gov For instance, nickel catalysis has been successfully applied to the challenging coupling of tertiary alkylmagnesium halides with aryl bromides to form sterically hindered aryl-substituted quaternary centers. nih.govnih.govrhhz.net
Table 1: Examples of Nickel-Catalyzed Kumada Cross-Coupling Reactions
| Aryl Halide | Grignard Reagent | Catalyst System | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 4-Bromoanisole | t-BuMgCl | NiCl₂·(H₂O)₁.₅ / NHC Ligand | 4-tert-Butylanisole | 90 | nih.gov |
| 2-Bromonaphthalene | t-BuMgCl | NiCl₂·(H₂O)₁.₅ (ligand-free) | 2-tert-Butylnaphthalene | 70 | rhhz.net |
Note: The table includes examples with closely related nickel precursors to illustrate the general reactivity, as specific data for the tributylphosphine variant can be limited in literature.
Dimerization and Oligomerization Reactions of Unsaturated Substrates (e.g., Dienes, Cyclopropylideneacetates)
Nickel catalysts generated from Ni(II) precatalysts are highly effective in the dimerization and oligomerization of unsaturated molecules like dienes and alkenes. theopenscholar.comus.es The catalytic cycle for these reactions also relies on a low-valent Ni(0) active species. For the dimerization of dienes, such as 1,3-butadiene, the mechanism often involves the oxidative coupling of two diene molecules to the Ni(0) center to form a bis(π-allyl)nickel intermediate. Subsequent C-C bond formation and reductive elimination release the dimer product and regenerate the Ni(0) catalyst. The specific ligands on the nickel, such as tributylphosphine, can significantly influence the regioselectivity and stereoselectivity of the resulting products (e.g., linear vs. cyclic dimers). nih.gov
Similarly, the dimerization of strained molecules like ethyl cyclopropylideneacetates can be catalyzed by Ni(0) complexes. researchgate.netnih.gov The structure of the final products, whether cyclic or linear, is highly dependent on both the substrate structure and the nature of the phosphine (B1218219) ligands attached to the nickel catalyst. researchgate.netnih.gov
Regioselective Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)
Nickel-catalyzed cycloaddition reactions provide an efficient route to construct complex carbocyclic and heterocyclic frameworks. nih.gov The [2+2+2] cycloaddition, which combines three unsaturated components (e.g., alkynes, alkenes, or nitriles), is a particularly powerful application. A catalytically active Ni(0) species, formed from a precatalyst like Dibromobis(tributylphosphine)nickel(II), initiates the process. The generally accepted mechanism involves the sequential coordination and oxidative coupling of two alkyne units to the Ni(0) center, forming a nickelacyclopentadiene intermediate. This intermediate then coordinates with the third unsaturated partner, followed by insertion and reductive elimination to furnish the six-membered ring product and regenerate the Ni(0) catalyst. nih.govprinceton.edu The choice of phosphine ligand is critical for controlling the chemo- and regioselectivity of the cycloaddition.
Catalytic Activity in Carbon-Heteroatom Bond Transformations
C-X Bond Reduction and Related Processes
In addition to forming new bonds, nickel catalysts can also mediate the cleavage and reduction of carbon-heteroatom (C-X) bonds, where X is typically a halogen. nih.gov This process, often referred to as hydrodehalogenation, can sometimes be an undesired side reaction during cross-coupling but can also be exploited as a useful synthetic transformation. nih.gov The reaction involves the oxidative addition of the C-X bond to the Ni(0) center, forming a Ni(II)-aryl halide intermediate. Instead of undergoing transmetalation, this intermediate can react with a hydrogen source (e.g., adventitious water, alcohols, or a hydride reagent) to form a nickel-hydride species. Subsequent reductive elimination releases the hydrodehalogenated arene (Ar-H) and a Ni(II) species, which must be reduced back to Ni(0) to continue the cycle. nih.gov The efficiency of this reduction pathway versus cross-coupling can be influenced by the reaction conditions, the nature of the substrate, and the specific nickel catalyst system employed.
Displacement of Aryl Halides
The displacement of aryl halides is a fundamental transformation catalyzed by nickel complexes, including Dibromobis(tributylphosphine)nickel(II). This process does not occur through a direct substitution but is the net result of a catalytic cross-coupling cycle. In these reactions, a Ni(0) species, typically generated in situ from the Ni(II) precatalyst, reacts with the aryl halide in an oxidative addition step. orgsyn.org This is followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to form the final product and regenerate the active nickel catalyst. orgsyn.org Nickel-catalyzed coupling reactions are advantageous as they can be more cost-effective than palladium-catalyzed systems and are effective for a wide range of aryl halides, including the less reactive but more abundant aryl chlorides. researchgate.net The choice of phosphine ligand is critical, as its steric and electronic properties modulate the reactivity of the nickel center throughout the catalytic cycle. chemrxiv.org
This methodology allows for the formation of various carbon-carbon and carbon-heteroatom bonds, making it a versatile tool in organic synthesis. researchgate.net The reaction tolerates a variety of functional groups, enabling the synthesis of complex molecules. researchgate.net
Polymerization Reactions Facilitated by Nickel(II) Phosphine Complexes (e.g., Ethylene (B1197577) Polymerization)
Nickel(II) phosphine complexes are effective catalysts for the polymerization and oligomerization of olefins, most notably ethylene. bohrium.comresearchgate.net The catalytic activity and the properties of the resulting polyethylene (B3416737) are highly dependent on the structure of the phosphine ligand. researchgate.net Bulky, electron-donating phosphine ligands, such as tributylphosphine, are often employed to control the polymerization process. These ligands influence the rate of chain propagation versus chain transfer, which in turn determines the molecular weight and degree of branching of the polymer. researchgate.net
For instance, nickel(II) complexes with bulky bis(diarylphosphino)methylamine ligands have been shown to be highly active and poison-tolerant catalysts for ethylene polymerization, producing high molecular weight linear polyethylene. datapdf.com The catalyst is typically activated by a co-catalyst, such as methylaluminoxane (B55162) (MAO) or other alkylaluminum compounds, which generates a cationic nickel-alkyl species that is the active site for polymerization. datapdf.com The steric bulk of the phosphine ligands is thought to prevent associative displacement of the growing polymer chain, favoring propagation and leading to higher molecular weight polymers. researchgate.net
Table 1: Ethylene Polymerization Activity of Selected Nickel(II) Diphosphine Catalysts This table is representative of typical findings in the field and illustrates the effect of ligand structure on catalytic performance.
| Catalyst Precursor | Co-catalyst | Activity (kg PE / (mol Ni · h · bar)) | Polymer Characteristics |
|---|---|---|---|
| [NiBr2(Ar2PN(Me)PAr2)] | MAO | > 1000 | High molecular weight, linear |
| [Ni(η3-CH2C6H4)(iPr2P(CH2)nPiPr2)]+ | None | Varies with 'n' | Low molecular weight PE to oligomers |
| [NiBr2(dppe)] | MAO | Moderate | Branched Polyethylene |
Mechanistic Pathways of Key Catalytic Cycles
In many nickel-catalyzed cross-coupling reactions, the nominal catalyst is a Ni(II) complex like Dibromobis(tributylphosphine)nickel(II). However, the catalytically active species that initiates the primary productive cycle is typically a Ni(0) complex. escholarship.org The Ni(II) precatalyst undergoes an initial reduction to generate the active Ni(0) species. nih.gov This reduction can be effected by a variety of reagents, including metallic reductants (e.g., zinc, manganese), phosphines, or electrochemical means. nih.govreddit.com
Once the Ni(0) complex, such as Ni(PBu3)2, is formed, it can readily undergo a two-electron oxidative addition with an aryl halide (Ar-X). researchgate.net This is a crucial step where the aryl halide bond is broken and new bonds from the aryl group and the halide are formed with the nickel center. chimia.ch The process increases the oxidation state of nickel from 0 to +2, forming a square-planar Ni(II)-aryl intermediate, [Ni(II)(Ar)(X)(PBu3)2]. researchgate.netnih.gov The kinetics and mechanism of this step can be complex, with possibilities including a concerted SNAr-type pathway or radical pathways, depending on the specific substrates and ligands. chimia.chnih.gov
Ni(0)L2 + Ar-X -> [Ni(II)(Ar)(X)L2] (where L = Tributylphosphine)
Reductive elimination is the final, product-forming step in many catalytic cross-coupling cycles. wikipedia.org It is the microscopic reverse of oxidative addition. wikipedia.org In this step, two ligands from the nickel coordination sphere couple to form a new covalent bond, and the formal oxidation state of the nickel center decreases by two units. rsc.org For a typical cross-coupling reaction, this involves the elimination of the desired product (e.g., Ar-Nu) from a Ni(II) intermediate, which regenerates the catalytically active Ni(0) species. rsc.org
[Ni(II)(Ar)(Nu)L2] -> Ar-Nu + Ni(0)L2 (where L = Tributylphosphine)
This step requires the two groups to be eliminated to be in a cis orientation to each other on the metal center. wikipedia.org The facility of reductive elimination is influenced by several factors. Electron-withdrawing ligands can accelerate the process, while bulky phosphine ligands can also promote elimination by creating steric strain in the Ni(II) complex that is relieved upon product formation. nih.gov Although direct reductive elimination from Ni(II) species can sometimes have a high activation barrier, alternative pathways, such as oxidation to a transient Ni(III) or Ni(IV) species, can significantly facilitate this step. rsc.orgprinceton.edu
The coordination number of the nickel complex can fluctuate throughout the cycle. For example, a 16-electron Ni(0)(PBu3)2 species might be the active form for oxidative addition, which is formed by dissociation from a higher-coordinate complex. researchgate.net The steric and electronic properties of the phosphine ligands dictate these equilibria. Bulky ligands like tributylphosphine can favor lower coordination numbers, which can enhance the rate of key steps like reductive elimination. chemrxiv.org Furthermore, a complex series of ligand exchange reactions can occur to generate the highly reactive Ni(0) species from the Ni(II) precatalyst at the start of the reaction. nih.gov
The versatility of nickel as a catalyst stems from its ability to readily access multiple oxidation states, primarily Ni(0) and Ni(II), but also the odd-electron states Ni(I) and Ni(III). researchgate.netnih.gov The interplay between these states forms the basis of most catalytic cycles.
The canonical and most common catalytic cycle for cross-coupling involves the Ni(0)/Ni(II) couple:
Activation : A Ni(II) precatalyst is reduced to a Ni(0) species. escholarship.org
Oxidative Addition : The Ni(0) complex reacts with an electrophile (e.g., an aryl halide), forming a Ni(II) intermediate. nih.govresearchgate.net
Transmetalation : A nucleophile exchanges its organic group onto the Ni(II) center.
Reductive Elimination : The Ni(II) complex reductively eliminates the coupled product, regenerating the Ni(0) catalyst. wikipedia.org
An important side reaction can be the comproportionation between the Ni(II) precatalyst and the catalytically active Ni(0) species to form off-cycle Ni(I) species, which can lead to an induction period in the reaction. escholarship.orgnih.gov
While the Ni(0)/Ni(II) cycle is dominant, pathways involving Ni(I) and Ni(III) are also significant, particularly in photoredox and electrochemical catalysis. nih.govprinceton.edu For instance, a Ni(I) species can undergo oxidative addition with an aryl halide to form a Ni(III) intermediate. nih.govosti.gov This Ni(III) species can then undergo reductive elimination more readily than its Ni(II) counterpart to form the product and a Ni(I) species, propagating a Ni(I)/Ni(III) cycle. princeton.edunih.gov The specific cycle that operates depends on the ligands, substrates, and reaction conditions. nih.gov
Ligand Modification and Ancillary Ligand Effects on Dibromobis Tributylphosphine Nickel Ii Analogues
Comparative Studies with Other Trialkylphosphine Ligands (e.g., Triphenylphosphine (B44618), Tricyclohexylphosphine (B42057), Trimethylphosphine)
The choice of substituents on the phosphorus atom in trialkylphosphine ligands significantly alters the properties of the corresponding nickel(II) complex. A comparison between tributylphosphine (B147548) (PBu₃) and other common phosphines like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and trimethylphosphine (B1194731) (PMe₃) reveals critical differences in their steric and electronic profiles, which are often quantified by Tolman's parameters: the cone angle (θ) for sterics and the electronic parameter (ν) for donor ability. libretexts.org
Triphenylphosphine (PPh₃): As an arylphosphine, PPh₃ is less electron-donating than trialkylphosphines like PBu₃. Its complexes, such as Dichlorobis(triphenylphosphine)nickel(II), have been extensively studied and exist as interconverting square planar and tetrahedral isomers. wikipedia.org The steric bulk is moderate (θ = 145°), but the electronic properties differ significantly from PBu₃. libretexts.org
Tricyclohexylphosphine (PCy₃): This ligand is both bulkier (θ = 170°) and a stronger electron donor than PBu₃ (θ = 132°). libretexts.org The significant steric hindrance provided by the cyclohexyl groups can promote different reaction pathways and selectivities in nickel-catalyzed cross-coupling reactions compared to the less bulky PBu₃.
Trimethylphosphine (PMe₃): PMe₃ is one of the smallest (θ = 118°) and most electron-donating phosphine (B1218219) ligands. libretexts.org Its small size allows for the formation of complexes that might be sterically inaccessible with larger ligands like PBu₃, influencing coordination numbers and reaction mechanisms.
These comparisons highlight a fundamental principle in catalyst design: the properties of the phosphine ligand can be systematically varied to optimize a nickel catalyst for a specific transformation. uva.es Alkylphosphines, for instance, are generally better electron donors than arylphosphines. libretexts.org
Table 1: Comparison of Common Phosphine Ligands
| Ligand | Abbreviation | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν, cm⁻¹) | Classification |
|---|---|---|---|---|
| Tributylphosphine | PBu₃ | 132° | 2060.3 | Bulky, Strong Donor |
| Triphenylphosphine | PPh₃ | 145° | 2068.9 | Bulky, Weaker Donor |
| Tricyclohexylphosphine | PCy₃ | 170° | 2056.4 | Very Bulky, Very Strong Donor |
| Trimethylphosphine | PMe₃ | 118° | 2064.1 | Small, Strong Donor |
Impact of Ligand Steric Bulk on Coordination Geometry and Reactivity
The steric bulk of phosphine ligands, quantitatively described by parameters like the Tolman cone angle and percent buried volume (%Vbur), is a critical factor in determining the coordination geometry and subsequent reactivity of nickel complexes. researchgate.net
Larger ligands favor less crowded geometries; for instance, sterically demanding phosphines can favor a tetrahedral geometry over a square planar one in four-coordinate Ni(II) complexes. wikipedia.org This geometric preference can directly impact the catalytic cycle, particularly the rates of key steps like oxidative addition and reductive elimination.
Research has shown a direct correlation between ligand steric properties and catalytic success. In some nickel-catalyzed Csp³ Suzuki couplings, phosphines with significant remote steric hindrance were found to be most effective, a feature not captured by the cone angle alone but better described by other parameters like buried volume. researchgate.net For example, while highly congested ligands like tri(tert-butyl)phosphine can sometimes be ineffective, ligands that balance steric bulk with accessibility to the metal center can achieve superior catalytic performance. scispace.com The relationship between steric parameters and reactivity is not always linear, and subtle steric effects can play a significant role in determining reaction rates and product distributions.
Table 2: Influence of Steric Parameters on Catalytic Yield
| Ligand | Cone Angle (θ) | % Buried Volume (%Vbur) | Observed Yield in a Model Reaction (%) |
|---|---|---|---|
| PCy₃ | 170° | 35.1 | 29 |
| P(t-Bu)₃ | 182° | 42.5 | <5 |
| PPh₃ | 145° | 29.6 | 15 |
| DinoPhos Ligand (TyrannoPhos) | 186° | 30.3 | 85 |
Data derived from a model Ni-catalyzed Csp³ Suzuki coupling reaction, illustrating that a simple correlation is not always evident and that a combination of steric features can lead to high performance. scispace.com
Influence of Ligand Electronic Properties on Catalytic Performance
The electronic properties of phosphine ligands, specifically their ability to donate electron density to the nickel center, are as crucial as their steric profile. The Tolman Electronic Parameter (TEP), derived from the CO stretching frequency in Ni(CO)₃L complexes, is a standard measure of a ligand's electron-donating strength. libretexts.orgnih.gov
More strongly electron-donating phosphines increase the electron density on the nickel center. libretexts.org This enhanced nucleophilicity can facilitate key catalytic steps, such as the oxidative addition of substrates to the Ni(0) active species. Conversely, electron-withdrawing ligands decrease electron density at the metal, which can favor other steps like reductive elimination.
The catalytic performance is often a delicate balance of these electronic effects. For example, in Suzuki-Miyaura cross-couplings, ligands that are strong electron donors are often required to promote the initial oxidative addition step, especially with challenging substrates like aryl chlorides. nih.gov Statistical analysis combining both steric and electronic parameters has been used to create models that successfully predict ligand success in specific nickel-catalyzed reactions. researchgate.net
Exploration of Mixed-Ligand Nickel(II) Systems Containing Tributylphosphine
While homoleptic systems like Dibromobis(tributylphosphine)nickel(II) are common, mixed-ligand complexes offer an additional layer of tunability. Introducing a second, different ligand alongside tributylphosphine can create a more complex and potentially more reactive coordination environment.
Studies have explored mixed-ligand nickel(II) complexes containing both phosphine and other types of ligands, such as phosphites or nitrogen-based ligands. researchgate.netnih.govrsc.org For example, a complex featuring one tributylphosphine and one N-heterocyclic carbene (NHC) would combine the properties of a classic phosphine with a strong σ-donating carbene. Such systems can exhibit unique catalytic activities not achievable by complexes with two identical ligands. The asymmetry in the ligand sphere can influence substrate binding, transition state energies, and ultimately, the selectivity of the catalytic transformation. Research into mixed phosphine-nitrogen ligand complexes of Nickel(II) has shown that the resulting structures can be pseudo-tetrahedral or five-coordinate, depending on the specific ligands and reaction conditions. rsc.org
Investigation of Non-Phosphine Ancillary Ligands (e.g., N-Heterocyclic Carbenes, Schiff Bases) in Nickel(II) Dibromide Frameworks
To further expand the catalytic scope of nickel(II) dibromide systems, ligands other than phosphines have been extensively investigated. These ancillary ligands can offer different steric and electronic profiles, leading to novel reactivity.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for transition metal catalysis. rsc.org They are typically stronger σ-donors than even the most electron-rich phosphines, which can enhance the stability and activity of nickel catalysts. researchgate.net Well-defined Ni(II)-NHC complexes have been synthesized and shown to be highly active in cross-coupling reactions. researchgate.netacs.org In some cases, mixed-phosphine-NHC nickel complexes have been generated, demonstrating excellent catalytic activity by combining the features of both ligand classes. rsc.orgnih.govresearchgate.net The synthesis of Ni-NHC complexes can be achieved through various methods, including the reaction of imidazolium (B1220033) salts with nickel precursors. acs.orged.gov
Schiff Bases: Schiff bases are versatile ligands that typically coordinate to metal centers through nitrogen and oxygen atoms. jocpr.comnih.gov A wide variety of nickel(II) complexes with Schiff base ligands have been prepared, often exhibiting square planar or octahedral geometries. researchgate.netnih.gov These complexes have demonstrated catalytic activity in reactions such as Kumada-Corriu cross-coupling and oxidation reactions. jocpr.comresearchgate.net The synthetic flexibility of Schiff bases allows for easy modification of their structure, enabling the tuning of the nickel center's properties for specific catalytic applications. researchgate.net
Broader Academic Implications and Future Research Frontiers for Dibromobis Tributylphosphine Nickel Ii
Contributions to the Fundamental Understanding of Nickel Organometallic Chemistry
Dibromobis(tributylphosphine)nickel(II) serves as a valuable case study for understanding the intricate interplay of electronic and steric effects in nickel(II) complexes. The tributylphosphine (B147548) ligands, being significantly more electron-donating and sterically bulkier than arylphosphines like triphenylphosphine (B44618), profoundly influence the geometry, stability, and reactivity of the nickel center.
The fundamental contributions of this compound to organometallic chemistry can be summarized in the following points:
Influence of Ligand Properties: The strong σ-donating character of the tributylphosphine ligands increases the electron density at the nickel center, which can, in turn, affect the rates of key catalytic steps such as oxidative addition and reductive elimination.
Steric Hindrance and Coordination Geometry: The considerable steric bulk of the tributyl groups plays a crucial role in determining the coordination geometry around the nickel atom. This steric pressure can influence the stability of catalytic intermediates and the selectivity of reactions. Research on related nickel phosphine (B1218219) complexes has shown that ligand steric properties are a key factor in catalyst performance. researchgate.net
Comparative Studies: Although direct comparative studies are limited, the theoretical examination of Dibromobis(tributylphosphine)nickel(II) alongside other bis(phosphine)nickel(II) halides provides insights into how systematic variations in the phosphine ligand (alkyl vs. aryl) and the halide affect the electronic structure and bonding within the complex.
Table 1: Comparison of Ligand Properties
| Ligand | Electronic Parameter (Tolman's ν) | Steric Parameter (Cone Angle, θ) |
| Tributylphosphine | 2060.4 cm⁻¹ | 132° |
| Triphenylphosphine | 2068.9 cm⁻¹ | 145° |
Potential for Developing Novel Synthetic Methodologies
The unique characteristics of Dibromobis(tributylphosphine)nickel(II) position it as a promising candidate for the development of novel synthetic methodologies, particularly in the realm of cross-coupling reactions. While often overshadowed by palladium catalysts, nickel complexes offer distinct advantages, including lower cost and unique reactivity profiles, especially in activating challenging substrates.
The potential applications in synthetic methodology development include:
Cross-Coupling Reactions: Nickel catalysts are known to be effective in various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. google.com The electron-rich nature of the nickel center in Dibromobis(tributylphosphine)nickel(II) could enhance its reactivity towards less reactive electrophiles, such as aryl chlorides.
Polymerization and Oligomerization: Nickel complexes with phosphine ligands have been investigated as catalysts for the polymerization and oligomerization of olefins and alkynes. The specific steric and electronic environment provided by the tributylphosphine ligands could lead to polymers with distinct tacticities and molecular weights.
C-H Activation: The development of catalytic systems for the direct functionalization of C-H bonds is a significant area of research. The reactivity of nickel complexes can be tuned for C-H activation, and the properties of Dibromobis(tributylphosphine)nickel(II) may offer advantages in specific applications.
Rational Design Principles for Next-Generation Nickel Catalysts
The study of Dibromobis(tributylphosphine)nickel(II) contributes to the formulation of rational design principles for the creation of more efficient and selective nickel catalysts. By understanding how the tributylphosphine ligand modulates the catalytic activity of the nickel center, chemists can design new ligands and complexes with tailored properties.
Key design principles emerging from the study of such complexes include:
Tuning Electronic Properties: The electron-donating ability of the phosphine ligand can be systematically varied to optimize the catalyst's performance for a specific reaction. For instance, more electron-rich ligands can facilitate oxidative addition, which is often the rate-determining step in cross-coupling cycles. nih.gov
Exploiting Steric Effects: The steric profile of the ligand can be engineered to control the selectivity of a reaction. For example, bulky ligands can promote reductive elimination and prevent the formation of undesired side products. Studies have shown that remote steric hindrance can enhance nickel catalysis. researchgate.netprinceton.edu
Ligand Lability: The strength of the nickel-phosphine bond is a critical parameter. The ligand must be labile enough to allow for substrate coordination but not so labile that it leads to catalyst decomposition. The balance of these properties is influenced by both steric and electronic factors.
Table 2: Influence of Ligand Properties on Catalytic Steps
| Catalytic Step | Favorable Electronic Effect | Favorable Steric Effect |
| Oxidative Addition | Electron-donating ligands | Less bulky ligands |
| Transmetalation | Electron-withdrawing ligands | Bulky ligands |
| Reductive Elimination | Electron-withdrawing ligands | Bulky ligands |
Integration into Supramolecular Systems and Materials Science
While direct applications of Dibromobis(tributylphosphine)nickel(II) in supramolecular chemistry and materials science are not yet widely reported, its properties suggest potential for future exploration in these areas. The phosphine ligands can be functionalized to enable the incorporation of the nickel complex into larger, well-defined architectures.
Potential avenues for research include:
Self-Assembled Monolayers: Phosphine-containing molecules are known to form self-assembled monolayers on various surfaces. Functionalized versions of Dibromobis(tributylphosphine)nickel(II) could be used to create surfaces with specific catalytic or electronic properties.
Metallopolymers: The incorporation of the nickel complex into a polymer backbone could lead to new materials with interesting catalytic, magnetic, or optical properties. The processability of the material could be controlled by the nature of the polymer support.
Molecular Recognition: The nickel center, with its specific coordination geometry and electronic properties, could be incorporated into host-guest systems for molecular recognition and sensing applications.
Unexplored Reactivity Patterns and Emerging Applications of the Chemical Compound
Much of the reactivity of Dibromobis(tributylphosphine)nickel(II) remains to be explored, presenting exciting opportunities for future research. The combination of a second-row transition metal with soft phosphine ligands and harder bromide ligands suggests the potential for unique reactivity patterns that differ from those of more common nickel catalysts.
Areas ripe for investigation include:
Catalysis in Unconventional Media: Exploring the catalytic activity of Dibromobis(tributylphosphine)nickel(II) in ionic liquids or supercritical fluids could lead to the development of more sustainable chemical processes.
Small Molecule Activation: The reactivity of the complex towards small molecules such as carbon dioxide, dinitrogen, and methane (B114726) is an area of significant fundamental and practical interest. The electron-rich nickel center may be capable of activating these inert molecules.
Bioorganometallic Chemistry: Investigating the interaction of Dibromobis(tributylphosphine)nickel(II) with biological molecules could open up new avenues in drug design and bio-imaging, although this is a nascent field for such complexes.
Q & A
Basic: What are the recommended safety protocols for handling Dibromobis(tributylphosphine)nickel(II) in laboratory settings?
Answer:
When handling Dibromobis(tributylphosphine)nickel(II), strict safety measures must be followed:
- Inhalation: Remove to fresh air immediately; seek medical attention if symptoms persist .
- Skin/Eye Contact: Wash thoroughly with soap and water (skin) or rinse eyes with water for 15 minutes (use eyewash stations). Remove contaminated clothing .
- Ingestion: Do not induce vomiting; rinse mouth and seek immediate medical assistance .
- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .
Basic: What synthetic methods yield Dibromobis(tributylphosphine)nickel(II) with high purity (>98%)?
Answer:
High-purity synthesis typically involves ligand substitution under inert atmospheres:
- Procedure: React nickel(II) bromide with tributylphosphine in a 1:2 molar ratio in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.
- Purification: Isolate the product via vacuum filtration, wash with cold diethyl ether, and dry under reduced pressure .
- Purity Verification: Characterize using elemental analysis and NMR spectroscopy to confirm absence of unreacted ligands or nickel salts .
Advanced: How does the electronic structure of Dibromobis(tributylphosphine)nickel(II) influence its catalytic activity in cross-coupling reactions?
Answer:
The tributylphosphine ligands donate electron density to the nickel center, stabilizing low oxidation states and enhancing oxidative addition reactivity. Key considerations:
- Ligand Effects: Bulky tributylphosphine ligands hinder steric crowding, favoring transmetalation steps in Suzuki-Miyaura couplings .
- Redox Behavior: Cyclic voltammetry (CV) reveals a quasi-reversible Ni(II)/Ni(I) redox couple at −1.2 V (vs. Ag/AgCl), critical for single-electron transfer mechanisms .
- Contradictions: Discrepancies in catalytic efficiency may arise from solvent polarity (e.g., DMF vs. toluene) or trace moisture, which deactivates the nickel center .
Advanced: How can researchers resolve contradictory spectroscopic data for Dibromobis(tributylphosphine)nickel(II)?
Answer:
Contradictions in XRD, EPR, or IR data often stem from sample purity or crystallographic disorder:
- XRD: Compare unit cell parameters with literature values (e.g., bond lengths: Ni–P ≈ 2.2 Å, Ni–Br ≈ 2.4 Å). Disorder in phosphine ligands may require refining occupancy factors .
- EPR: Ensure samples are oxygen-free to avoid paramagnetic impurities. Simulate spectra using spin Hamiltonian models to distinguish Ni(II) signals from artifacts .
- IR: Assign ν(Ni–Br) vibrations at ~250 cm⁻¹ and ν(P–C) at 550 cm⁻¹. Contamination by free tributylphosphine (ν(P=O) at 1100 cm⁻¹) indicates incomplete ligand coordination .
Methodological: How to design a study on ligand substitution kinetics in Dibromobis(tributylphosphine)nickel(II) using the FINER framework?
Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible: Use stopped-flow UV-Vis spectroscopy to monitor ligand exchange rates in real-time (millisecond resolution) .
- Novelty: Compare substitution kinetics with triphenylphosphine analogs to explore steric/electronic ligand effects .
- Ethical: Adhere to institutional protocols for nickel waste disposal (e.g., chelation with EDTA before neutralization) .
- Relevance: Link findings to applications in catalysis, such as optimizing ligand design for C–C bond formation .
Table 1: Key Properties of Dibromobis(tributylphosphine)nickel(II)
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C24H54Br2NiP2 | |
| CAS Number | 15242-92-9 | |
| Purity | ≥98% | |
| Melting Point | 180–182°C (decomposes) | |
| Safety Measures | Use PPE, avoid inhalation/skin contact |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
